6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine
Description
6-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine is a heterocyclic aromatic compound featuring a fused pyrrole-pyridine core with a chlorine substituent at position 6 and an amine group at position 2.
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTOGRSXHXJAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272915 | |
| Record name | 6-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-60-2 | |
| Record name | 6-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been reported to target fibroblast growth factor receptors (fgfrs). FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy.
Mode of Action
It is hypothesized that the compound may interact with its targets, such as fgfrs, and inhibit their activity. This inhibition could lead to a decrease in the proliferation of cancer cells.
Biological Activity
6-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its interactions with various biological targets. This compound, characterized by its unique bicyclic structure comprising a pyrrole and a pyridine ring, has been studied for its biological activities, particularly as an enzyme inhibitor.
- Molecular Formula : C₇H₅ClN₂
- Molecular Weight : 152.58 g/mol
- Structure : Contains a chlorine atom at the 6-position of the pyrrolo ring and an amino group at the 3-position of the pyridine ring.
Enzyme Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This enzyme is crucial in drug metabolism, and compounds that inhibit it can significantly affect the pharmacokinetics of co-administered drugs. In vitro studies have shown that this compound can modulate CYP1A2 activity, suggesting potential for drug-drug interactions in therapeutic settings .
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| CYP1A2 | Competitive |
Study on CYP1A2 Inhibition
A study conducted on several pyrrolopyridine derivatives highlighted the importance of structural modifications in enhancing enzyme inhibition. The presence of halogen atoms and amino groups was found to significantly influence the inhibitory potency against CYP1A2. The study concluded that further structural optimization could lead to more potent inhibitors .
Anticancer Efficacy Evaluation
In another investigation focusing on the anticancer potential of pyrrolopyridine derivatives, compounds were synthesized and tested against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells . This suggests that this compound may possess selective anticancer properties worth exploring further.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 6-Chloro-1H-pyrrolo[3,2-b]pyridine | Bicyclic Heterocycle | Contains amino group; potential for targeted activity |
| 5-Chloro-1H-pyrrolo[3,2-b]pyridine | Bicyclic Heterocycle | Different chlorine position; varied reactivity |
| 6-Methyl-1H-pyrrolo[3,2-b]pyridin-3-amine | Bicyclic Heterocycle | Methyl substitution instead of chlorine |
| 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine | Bicyclic Heterocycle | Bromine instead of chlorine; altered properties |
The uniqueness of this compound lies in its combination of halogen and amino functionalities, which enhances its potential for targeted biological activity compared to other similar compounds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyrrolo-Pyridine Derivatives
5-Methyl-1H-pyrrolo[3,2-b]pyridin-3-amine (CAS 1190310-46-3)
- Structural Difference : Replaces the 6-chloro substituent with a methyl group.
- However, the absence of an electron-withdrawing group (e.g., Cl) may reduce electrophilic reactivity in substitution reactions .
4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Heterocyclic Core Modifications
6-Chloro-1-methyl-pyrazolo[3,4-b]pyridin-3-amine
- Core Difference : Pyrazolo[3,4-b]pyridine vs. pyrrolo[3,2-b]pyridine.
- Impact : The pyrazole ring introduces two adjacent nitrogen atoms, increasing polarity and basicity. This modification is associated with improved binding to purinergic receptors, as seen in GSK-3 inhibitors .
6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 1378482-27-9)
- Core Difference : Triazolo[4,3-a]pyridine vs. pyrrolo-pyridine.
- Such derivatives are explored as kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets .
Functional Group Variations in Complex Derivatives
(3R)-1-[5-Chloro-6-ethyl-2-(pyrido[2,3-b]pyrazin-7-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrrolidin-3-amine
- Structural Features : Combines pyrrolo-pyrimidine, pyrido-pyrazine, and a chiral pyrrolidine.
- Impact : The sulfur atom in the thioether linker improves conformational flexibility, while the chiral center influences stereoselective binding to biological targets (e.g., kinases). Molecular weight (426.93 g/mol) and complexity suggest higher selectivity but lower solubility .
7-Chloro-N-cyclohexyl-2-(3-(5,11-dihydroindolo[3,2-b]carbazol-6-yl)-1H-indol-2-yl)imidazo[1,2-a]pyridin-3-amine
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| 6-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine | C₇H₆ClN₃ | 167.60 | Cl (C6), NH₂ (C3) | Pharmacophore development |
| 5-Methyl-1H-pyrrolo[3,2-b]pyridin-3-amine | C₈H₉N₃ | 147.18 | CH₃ (C5), NH₂ (C3) | Drug metabolism studies |
| 6-Chloro-1-methyl-pyrazolo[3,4-b]pyridin-3-amine | C₇H₇ClN₄ | 182.61 | Cl (C6), CH₃ (N1) | Kinase inhibition |
| 6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine | C₆H₅ClN₄ | 168.58 | Cl (C6), Triazole ring | Kinase/protease inhibition |
Key Findings and Implications
- Chlorine vs. Fluorine : Chlorine’s electronegativity enhances binding to hydrophobic pockets (e.g., in 5-HT6R antagonists), while fluorine improves metabolic stability .
- Heterocyclic Diversity : Pyrazolo and triazolo derivatives exhibit higher polarity, favoring aqueous solubility but reducing blood-brain barrier penetration compared to pyrrolo-pyridines .
- Thermal Stability : Indolo-carbazole analogs (Tg >150°C) outperform simpler pyrrolo-pyridines in material science applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
